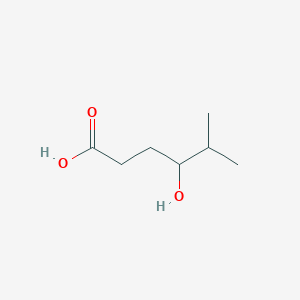
4-Hydroxy-5-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5-methylhexanoic acid is an organic compound with the molecular formula C7H14O3 It is a derivative of hexanoic acid, featuring a hydroxyl group at the fourth carbon and a methyl group at the fifth carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methylhexanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 5-methylhexanoic acid using appropriate oxidizing agents. Another method includes the use of regioselective nitrilase enzymes to hydrolyze nitriles into the corresponding carboxylic acids .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and eco-friendliness. Enzymatic reduction of β-ketoesters and enzymatic resolution of racemic acylated β-hydroxyesters are some of the methods used .
化学反応の分析
Types of Reactions: 4-Hydroxy-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 4-oxo-5-methylhexanoic acid.
Reduction: Formation of 4-hydroxy-5-methylhexanol.
Substitution: Formation of 4-chloro-5-methylhexanoic acid.
科学的研究の応用
4-Hydroxy-5-methylhexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
作用機序
The mechanism of action of 4-Hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the nuclear factor-erythroid 2-related factor 2 (NRF2) pathway, which triggers a cascade of antioxidative responses. This mechanism is particularly relevant in its neuroprotective effects against oxidative stress-induced neuronal damage .
類似化合物との比較
2-Methylhexanoic acid: Similar in structure but lacks the hydroxyl group at the fourth carbon.
4-Methylhexanoic acid: Similar but lacks the hydroxyl group, affecting its reactivity and applications.
Oxyphylla A [®-4-(2-hydroxy-5-methylphenyl)-5-methylhexanoic acid]: A neuroprotective compound derived from Alpinia oxyphylla, structurally similar but with additional functional groups.
Uniqueness: 4-Hydroxy-5-methylhexanoic acid is unique due to its specific hydroxyl and methyl group positioning, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in multiple research fields.
特性
分子式 |
C7H14O3 |
|---|---|
分子量 |
146.18 g/mol |
IUPAC名 |
4-hydroxy-5-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-5(2)6(8)3-4-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
InChIキー |
GNEPNFNLYWXXTJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


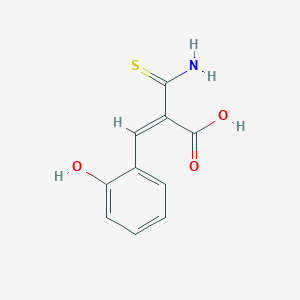
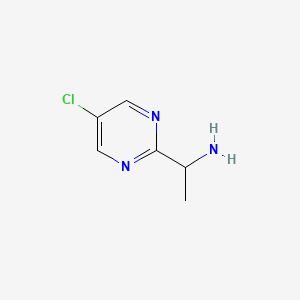
![N-[(4-chlorophenyl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13315849.png)
![Spiro[3.6]decane-2-carboxylic acid](/img/structure/B13315852.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione](/img/structure/B13315854.png)

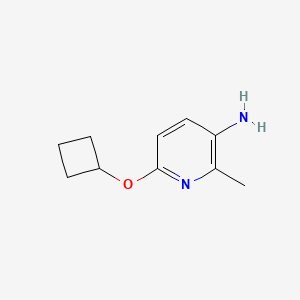
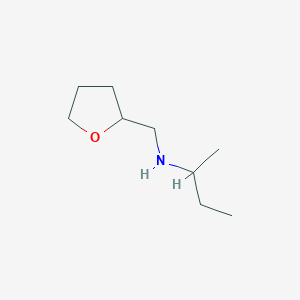
![(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13315899.png)
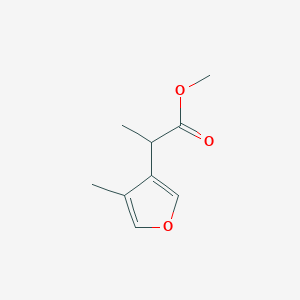
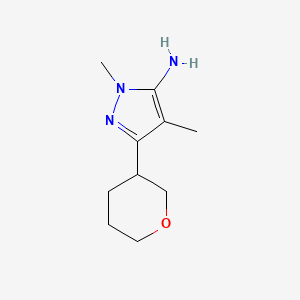
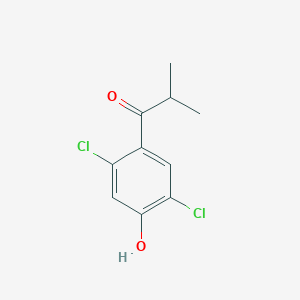
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B13315916.png)

